2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide
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Overview
Description
2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various biochemical and physiological pathways. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and promote cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the compound may have off-target effects that could complicate data interpretation.
Future Directions
There are several potential future directions for research on 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other biochemical and physiological pathways to better understand its mechanism of action. Additionally, future research could explore the development of more potent and selective analogs of the compound for use in lab experiments.
Synthesis Methods
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves the reaction of 2-isopropyl-5-methylphenol with 4-amino-6-(4-chlorophenyl)-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 4-bromoaniline in the presence of potassium carbonate to yield the final compound.
Scientific Research Applications
2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. Studies have also suggested that it may have potential as a treatment for Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C21H21N5O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-13(2)17-9-4-14(3)10-18(17)28-11-19(27)23-16-7-5-15(6-8-16)20-25-26-12-22-24-21(26)29-20/h4-10,12-13H,11H2,1-3H3,(H,23,27) |
InChI Key |
KZLBYVWFGOZANE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origin of Product |
United States |
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